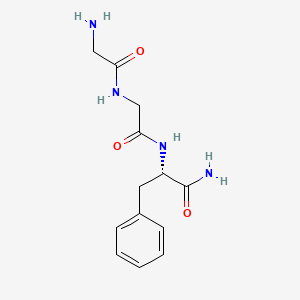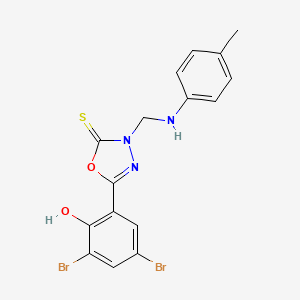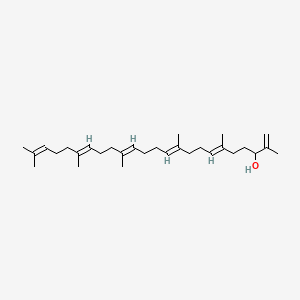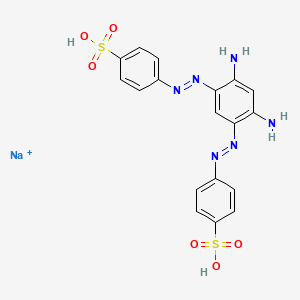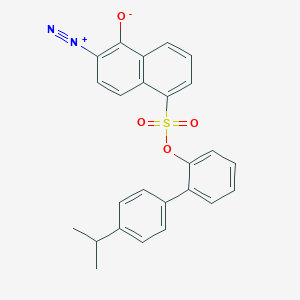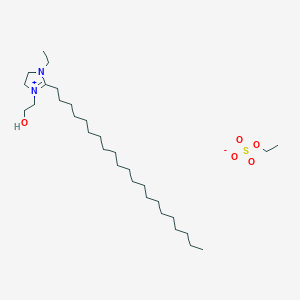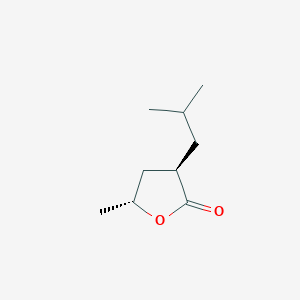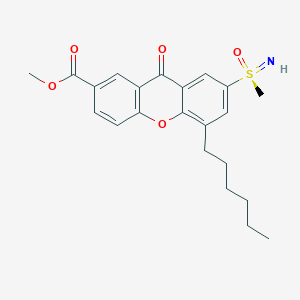
Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core substituted with various functional groups, including a methylsulphonimidoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of aryl aldehydes, β-naphthol, and dimidone in the presence of a catalyst such as oxalic acid under ultrasonic irradiation . This method is preferred due to its high yield and shorter reaction time. The reaction conditions often include temperatures ranging from 60°C to 80°C and reaction times of 2-4 hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green catalysts and energy sources, such as biodegradable acids and ultrasonic irradiation, is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: It has been studied for its potential antiallergic properties.
Industry: It is used in the development of dye-sensitized solar cells due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may interact with cellular receptors or enzymes, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hexyl-7-(S-methylsulfonimidoyl)-9-oxo-9H-xanthene-2-carboxylic acid
- Other xanthene derivatives : These compounds share a similar core structure but differ in their functional groups.
Uniqueness
Methyl 5-hexyl-7-(S-methylsulphonimidoyl)-9-oxo-9H-xanthene-2-carboxylate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in dye-sensitized solar cells and as a potential antiallergic agent .
Propiedades
Número CAS |
58762-16-6 |
|---|---|
Fórmula molecular |
C22H25NO5S |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
methyl 5-hexyl-7-(methylsulfonimidoyl)-9-oxoxanthene-2-carboxylate |
InChI |
InChI=1S/C22H25NO5S/c1-4-5-6-7-8-14-11-16(29(3,23)26)13-18-20(24)17-12-15(22(25)27-2)9-10-19(17)28-21(14)18/h9-13,23H,4-8H2,1-3H3/t29-/m0/s1 |
Clave InChI |
RHCXNGOZHHVIAA-LJAQVGFWSA-N |
SMILES isomérico |
CCCCCCC1=C2C(=CC(=C1)[S@@](=N)(=O)C)C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
SMILES canónico |
CCCCCCC1=C2C(=CC(=C1)S(=N)(=O)C)C(=O)C3=C(O2)C=CC(=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



